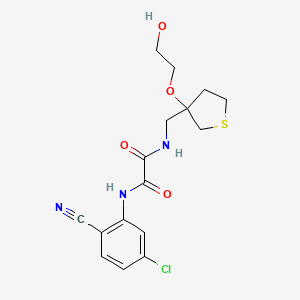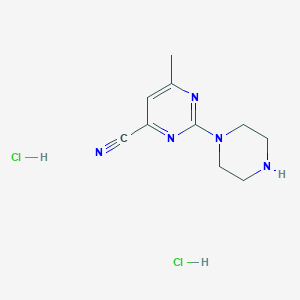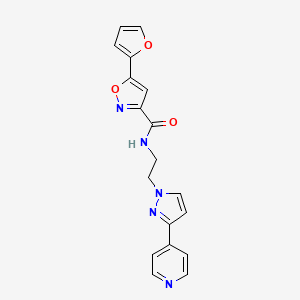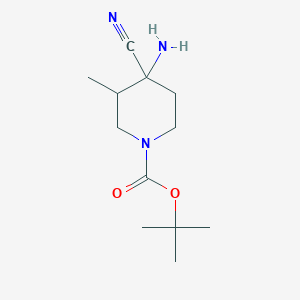![molecular formula C20H18ClN3O3S B2591691 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide CAS No. 450340-95-1](/img/structure/B2591691.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide” is a chemical compound that has been attracting significant attention. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Scientific Research Applications
Fluorescent Chemosensor Development
One notable application of compounds structurally related to N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide is in the development of fluorescent chemosensors. For instance, a derivative has been synthesized and investigated for its potential as a fluorescent chemosensor specifically for the detection of Fe3+ ions. This research showcases the compound's ability to undergo micellization in different micelles, demonstrating its utility as a probe for determining the critical micelle concentration of surfactants such as CTAB and SDS. The compound exhibited on-off fluorescence chemosensor capabilities, underlining its selectivity and potential utility in metal ion detection in solutions (Khan, 2020).
Anticancer and Antimicrobial Potential
Further, derivatives of the title compound have been synthesized and assessed for their anticancer and antimicrobial properties. A study synthesized novel heterocyclic compounds featuring a blend of biologically active moieties, including oxazole and pyrazoline, and evaluated their structures through various spectroanalytical techniques. These compounds demonstrated significant potency against a range of cancer cell lines, as well as notable in vitro antibacterial and antifungal activities. The findings suggest these derivatives' potential in overcoming microbial resistance to pharmaceutical drugs, indicating a promising avenue for future drug development (Katariya, Vennapu, & Shah, 2021).
Environmental Impact Studies
Moreover, the environmental impact of chlorophenols, a class closely related to the title compound, has been extensively reviewed. These chemicals, used as pesticides and in the synthesis of other compounds, have been shown to persist in the environment, leading to the ubiquitous presence of chlorophenols and the discovery of toxic impurities such as dibenzo-p-dioxins in commercial formulations. This body of work emphasizes the necessity of reevaluating the environmental safety of chlorophenol derivatives and suggests that compounds like this compound may also warrant further environmental impact assessments (Ahlborg & Thunberg, 1980).
Synthesis and Pharmacological Activities
Research into the synthesis and pharmacological activities of structurally related pyrazole derivatives has also been documented. A study describes the preparation of substituted pyrazole derivatives and their evaluation for anti-inflammatory activities. This research underscores the potential pharmacological benefits of such compounds, suggesting that derivatives of this compound might offer similar therapeutic benefits (Abdulla et al., 2014).
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-15-6-12(7-16(9-15)27-2)20(25)22-19-17-10-28-11-18(17)23-24(19)14-5-3-4-13(21)8-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKQNVKISIVBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorophenyl)-N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B2591611.png)


![N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2591617.png)


![1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2591620.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide](/img/structure/B2591623.png)





